3-cinnamamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
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Overview
Description
3-cinnamamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound that has garnered significant attention in scientific research. This compound is characterized by its complex structure, which includes a benzofuran core, a cinnamamido group, and a difluorophenyl moiety. Its molecular formula is C24H16F2N2O3, and it has a molecular weight of 418.4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cinnamamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions to form the benzofuran ring. The cinnamamido group is then introduced through an amide coupling reaction, using cinnamic acid and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Finally, the difluorophenyl group is added via a nucleophilic aromatic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-cinnamamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The cinnamamido group can be reduced to form the corresponding amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluorophenyl group.
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3-cinnamamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity
Mechanism of Action
The mechanism of action of 3-cinnamamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-cinnamamido-N-(3,4-dichlorophenyl)benzofuran-2-carboxamide
- 3-cinnamamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide
- 3-cinnamamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide
Uniqueness
Compared to its analogs, 3-cinnamamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide exhibits unique properties due to the presence of the difluorophenyl group. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological applications. Additionally, the difluorophenyl group can influence the compound’s electronic properties, potentially leading to different reactivity and interaction with molecular targets .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N2O3/c25-18-12-11-16(14-19(18)26)27-24(30)23-22(17-8-4-5-9-20(17)31-23)28-21(29)13-10-15-6-2-1-3-7-15/h1-14H,(H,27,30)(H,28,29)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBWHIDRHKEZLS-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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